Methyl 8-nonynoate
Overview
Description
Methyl 8-nonynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from nonynoic acid and methanol. This compound is characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its carbon chain, making it an alkyne ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-nonynoate can be synthesized through the esterification of 8-nonynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
8-nonynoic acid+methanolH2SO4Methyl 8-nonynoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form the corresponding alkene or alkane derivatives using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used for oxidative cleavage of the alkyne group.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Esters with different alkoxy groups or amides.
Scientific Research Applications
Methyl 8-nonynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where it serves as a substrate or inhibitor.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 8-nonynoate depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The alkyne group can participate in addition reactions, where the triple bond is converted to a double or single bond. Molecular targets and pathways involved in these reactions include enzymes such as esterases and hydrogenases.
Comparison with Similar Compounds
Methyl 2-nonynoate: Similar in structure but with the triple bond located between the second and third carbon atoms.
Methyl 8-methyl-nonanoate: An ester with a similar carbon chain length but without the alkyne group.
Methyl nonanoate: A saturated ester with no triple bonds.
Uniqueness: Methyl 8-nonynoate is unique due to the presence of the alkyne group at the eighth carbon position, which imparts distinct reactivity compared to its saturated or differently substituted counterparts. This unique structure allows for specific reactions and applications that are not possible with similar compounds lacking the alkyne functionality.
Properties
IUPAC Name |
methyl non-8-ynoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h1H,4-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSNYSJFCGYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220315 | |
Record name | Methyl 8-nonynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7003-48-7 | |
Record name | Methyl 8-nonynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007003487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 8-nonynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl non-8-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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